molecular formula C20H29NO6 B5062285 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B5062285
M. Wt: 379.4 g/mol
InChI Key: JNZUQVXJJAGKMO-UHFFFAOYSA-N
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Description

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a phenoxypropyl group, which is further substituted with a methoxy and prop-2-enyl group. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is synthesized through a series of reactions, including alkylation and etherification. The final step involves the reaction of the phenoxypropyl intermediate with piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxypropyl derivatives, which can have different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(prop-2-en-1-yl)phenol: Shares a similar phenoxy structure but lacks the piperidine ring.

    4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Another phenoxy derivative with different substituents.

Uniqueness

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine is unique due to the presence of both the piperidine ring and the phenoxypropyl group. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-7-13-19-11-5-4-6-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUQVXJJAGKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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